molecular formula C23H23N3O2S B2844481 2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955653-82-4

2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2844481
M. Wt: 405.52
InChI Key: MCOJDSUIYWRZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide” derivatives have been identified as potent inhibitors of CK1d/e . These compounds have been studied for their potential in inhibiting the proliferation of tumor cell lines .


Synthesis Analysis

In a study, researchers designed and synthesized a series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues. These were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

Design and Synthesis of Novel Compounds

Researchers have focused on the design and synthesis of novel compounds derived from the benzothiazole nucleus, exploring their biological activities. For instance, Palkar et al. (2017) synthesized a novel class of Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, displaying promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells. These findings suggest the potential of benzothiazole derivatives in developing new antimicrobial agents (Palkar et al., 2017).

Antibacterial and Antifungal Applications

Mohareb et al. (2004) investigated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, leading to the formation of compounds with potential applications in heterocyclic synthesis. This research contributes to the development of new compounds with possible antimicrobial activities (Mohareb et al., 2004).

Anticancer and Anti-inflammatory Agents

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research highlights the versatility of benzothiazole derivatives in creating potent anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Enhancement of Existing Therapeutic Agents

Linciano et al. (2019) discovered 2-amino-benzo[d]thiazole as a new scaffold for developing improved pteridine reductase-1 (PTR1) inhibitors, showcasing enhanced enzymatic and antiparasitic activities against Trypanosoma brucei and Leishmania infantum. This research opens new avenues for treating trypanosomatidic infections with enhanced effectiveness (Linciano et al., 2019).

properties

IUPAC Name

2-benzamido-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15-10-12-16(13-11-15)14-24-22(28)18-8-5-9-19-20(18)25-23(29-19)26-21(27)17-6-3-2-4-7-17/h2-4,6-7,10-13,18H,5,8-9,14H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOJDSUIYWRZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.